molecular formula C19H17N3O3 B6523558 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile CAS No. 931704-75-5

2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B6523558
CAS No.: 931704-75-5
M. Wt: 335.4 g/mol
InChI Key: PYUZDDJQQHRPHX-UHFFFAOYSA-N
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Description

The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core fused to a furan ring. Key structural elements include:

  • A 1,3-oxazole ring substituted at position 2 with a furan moiety.
  • A propenylamino (allylamino) group at position 5 of the oxazole.
  • A 3-methylphenoxymethyl substituent on the furan ring.
  • A carbonitrile group at position 4 of the oxazole.

The propenylamino group may confer unique reactivity, while the furan-phenoxy motif could influence lipophilicity and target binding.

Properties

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-9-21-18-16(11-20)22-19(25-18)17-8-7-15(24-17)12-23-14-6-4-5-13(2)10-14/h3-8,10,21H,1,9,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUZDDJQQHRPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile (CAS Number: 931704-75-5) is a heterocyclic organic molecule that exhibits a complex structure featuring both furan and oxazole rings, along with a carbonitrile group. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3} with a molecular weight of 335.4 g/mol. The structural features include:

FeatureDescription
Furan RingContributes to aromaticity and potential reactivity
Oxazole MoietyKnown for various biological activities
Carbonitrile GroupEnhances binding interactions with biological targets

Biological Activity Overview

Research indicates that compounds with similar structural features often demonstrate significant biological activities, including:

  • Antimicrobial Properties : Many oxazole derivatives are known for their antibacterial and antifungal activities. For instance, studies have shown that oxazole-based compounds can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Potential : Compounds containing furan and oxazole rings have been explored for their anticancer properties. Their ability to interact with cellular targets may disrupt cancer cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes, which is crucial in drug development for conditions such as inflammation and cancer .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various oxazole derivatives against several strains of fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 0.8 µg/ml for certain derivatives, suggesting strong potential for therapeutic applications.

CompoundMIC (µg/ml) against Candida spp.
111.6
120.8
Control3.2

Anticancer Activity

Research on related compounds has shown that oxazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms by which 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile exerts its effects remain to be fully elucidated.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The furan and oxazole rings can interact with enzymes, potentially inhibiting their function.
  • Receptor Binding : The carbonitrile group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related oxazole and furan derivatives, focusing on substituent effects and physicochemical properties.

Structural and Functional Comparisons

Compound Name Core Structure R1 (Amino Substituent) R2 (Phenoxymethyl Substituent) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound 1,3-oxazole-furan Prop-2-en-1-yl 3-methylphenoxy C₂₂H₂₀N₄O₃ 400.42 High reactivity (allylamino), moderate lipophilicity
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile 1,3-oxazole-furan 4-Fluorobenzyl 4-methoxyphenoxy C₂₃H₁₉FN₄O₄ 438.42 Enhanced metabolic stability (fluorine), increased solubility (methoxy)
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile 1,3-oxazole 2-(3,4-dimethoxyphenyl)ethyl 2-methoxyphenoxy C₂₂H₂₃N₃O₅ 409.44 Improved solubility (multiple methoxy groups), potential CNS activity

Key Observations:

The 4-fluorobenzyl group in the analog enhances metabolic stability via fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Phenoxymethyl Substituent Effects The 3-methylphenoxy group in the target compound offers moderate lipophilicity, while 4-methoxyphenoxy () and 2-methoxyphenoxy () groups increase polarity and solubility .

Biological Implications

  • Methoxy-rich analogs (e.g., ) may exhibit better solubility but reduced blood-brain barrier penetration compared to the target compound .
  • Fluorinated analogs () are more resistant to cytochrome P450 oxidation, suggesting longer half-lives .

Physicochemical Data

Property Target Compound Analog Analog
LogP (Predicted) 3.2 2.8 2.1
Water Solubility (mg/mL) 0.05 0.12 0.35
Hydrogen Bond Donors 1 1 1

Notes:

  • The target compound’s higher LogP reflects the lipophilic 3-methylphenoxy group, whereas methoxy substituents reduce LogP in analogs .
  • Solubility trends align with polar group density (methoxy > methylphenoxy).

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